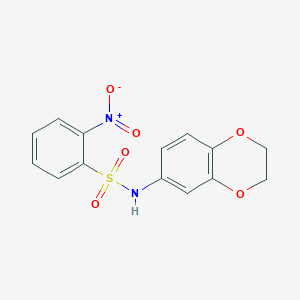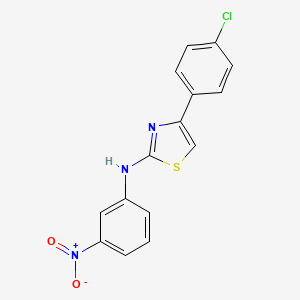
2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide, also known as A-836,339, is a chemical compound that belongs to the class of drugs known as CB1 receptor antagonists. It was first synthesized in 2007 by researchers at Abbott Laboratories. Since then, it has been the subject of numerous scientific studies, which have explored its potential applications in a variety of fields.
Mecanismo De Acción
2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide works by blocking the CB1 receptor, which is found in the brain and other tissues throughout the body. This receptor is involved in the regulation of appetite and metabolism, and blocking it can lead to a reduction in food intake and an increase in energy expenditure.
Biochemical and Physiological Effects:
In addition to its effects on food intake and body weight, 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide has been found to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. It has also been found to have anti-inflammatory effects and to reduce the severity of symptoms in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide in lab experiments is its specificity for the CB1 receptor. This means that researchers can be confident that the effects they observe are due to the blockade of this receptor, rather than off-target effects. However, one limitation of using 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide. One area of interest is in the development of more potent and selective CB1 receptor antagonists, which could be used to treat obesity and other metabolic disorders. Another area of interest is in the identification of the specific brain regions and circuits that are responsible for the effects of CB1 receptor blockade on food intake and body weight. Finally, there is also interest in exploring the potential therapeutic applications of CB1 receptor antagonists in other areas, such as pain management and addiction treatment.
Métodos De Síntesis
The synthesis of 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide involves several steps, starting with the reaction of 4-ethylphenol with 2-bromo-1-(isopropyl)benzene to form 2-(4-ethylphenoxy)-1-(isopropyl)benzene. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide has been the subject of numerous scientific studies, which have explored its potential applications in a variety of fields. One of the most promising areas of research is in the treatment of obesity. CB1 receptor antagonists have been shown to reduce food intake and body weight in preclinical studies, and 2-(4-ethylphenoxy)-N-(2-isopropylphenyl)acetamide has been found to be particularly effective in this regard.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-15-9-11-16(12-10-15)22-13-19(21)20-18-8-6-5-7-17(18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIUMKOLCRPJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)

![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)

![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)